molecular formula C14H18S2 B061625 5-Hexyl-2,2'-bithiophene CAS No. 173448-31-2

5-Hexyl-2,2'-bithiophene

Cat. No. B061625
M. Wt: 250.4 g/mol
InChI Key: NUONHINJVGHSCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of thiophene derivatives like 5-hexyl-2,2'-bithiophene often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of various oligothiophenes has been achieved through palladium(0)-catalyzed coupling and Stille reactions (Barbarella et al., 1996). Such methods can be adapted for synthesizing 5-hexyl-2,2'-bithiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by their planarity and conjugation. For example, the study of polyhydroxyoligothiophenes revealed noncoplanar conformations due to intermolecular hydrogen bonding, influencing their electronic properties (Barbarella et al., 1994). Such structural aspects are crucial for understanding the behavior of 5-hexyl-2,2'-bithiophene.

Chemical Reactions and Properties

5-Hexyl-2,2'-bithiophene's chemical properties can be influenced by its conjugated system and the presence of the hexyl group. Thiophene derivatives exhibit various reactions, including electropolymerization and oxidation. For example, the electropolymerization and capacitive properties of alkyl functionalized bithiophene have been studied, showing their potential in electronic applications (Mo et al., 2015).

Scientific Research Applications

Application Summary

5-Hexyl-2,2’-bithiophene is used in the field of organic electronics. Its unique properties make it suitable for applications in devices such as field-effect transistors and solar cells.

Results or Outcomes

Light Harvesting

Application Summary

5-Hexyl-2,2’-bithiophene is used in light harvesting applications, specifically in solution-processed small molecule bulk heterojunction solar cell devices .

Results or Outcomes

Organic Field-Effect Transistors (OFETs)

Application Summary

5-Hexyl-2,2’-bithiophene is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes organic semiconductors in their construction .

Method of Application

In this application, 5-Hexyl-2,2’-bithiophene is used as a semiconducting material in the construction of the OFETs . The compound is typically deposited onto a substrate using solution processing techniques .

Light-Emitting Diode (OLED) Materials

Application Summary

5-Hexyl-2,2’-bithiophene is used in the production of light-emitting diode (OLED) materials .

Method of Application

In this application, 5-Hexyl-2,2’-bithiophene is used as a light-emitting material in the construction of OLEDs . The compound is typically deposited onto a substrate using solution processing techniques .

Results or Outcomes

Organic Field-Effect Transistors (OFETs)

Application Summary

5-Hexyl-2,2’-bithiophene is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes organic semiconductors in their construction .

Method of Application

In this application, 5-Hexyl-2,2’-bithiophene is used as a semiconducting material in the construction of the OFETs . The compound is typically deposited onto a substrate using solution processing techniques .

Light-Emitting Diode (OLED) Materials

Application Summary

5-Hexyl-2,2’-bithiophene is used in the production of light-emitting diode (OLED) materials .

Method of Application

In this application, 5-Hexyl-2,2’-bithiophene is used as a light-emitting material in the construction of OLEDs . The compound is typically deposited onto a substrate using solution processing techniques .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It has hazard statements H301 - H318 - H413 and precautionary statements P273 - P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

Future Directions

The use of 5-Hexyl-2,2’-bithiophene in the synthesis of new organic dyes for DSSCs represents a promising direction for future research . The ability to increase the conjugation length of the sensitizers and improve their molar absorption coefficient and light harvesting efficiency suggests potential for the development of more efficient solar cells .

properties

IUPAC Name

2-hexyl-5-thiophen-2-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUONHINJVGHSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571997
Record name 5-Hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexyl-2,2'-bithiophene

CAS RN

173448-31-2
Record name 5-Hexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexyl-2,2'-bithiophene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Preparation of 5,5′″-Bis(4-n-hexyl)-2,2′:5′,2″:5″,2′″-quaterthiophene (6TTTT6) is now discussed. A mixture of 6.2 g of bithiophene, 8.0 g of hexanoic anhydride, and 0.4 g boron trifluoride etherate is heated to about 100° C. and allowed to cool. The resulting mixture is dissolved in toluene, washed with aqueous sodium bicarbonate (allowing for venting of carbon dioxide gas), dried with magnesium sulfate, filtered, concentrated on a rotary evaporator, and chromatographed on 160 grams of silica gel eluting with hexane/methylene chloride mixtures. The product 5′-hexanoylbithiophene is isolated. The 5′-hexanoylbithiophene (3.9 g sample) is added to a stirred mixture of 3.0 g of aluminum chloride and 3.4 g of lithium aluminum hydride suspended in 300 mL of ethyl ether. After 1 hour, 50 mL ethyl acetate and 15 mL of concentrated hydrochloric acid are cautiously added, and the mixture is filtered, concentrated, and eluted through 30 g of silica gel with hexane. The product 5′-hexylbithiophene is isolated. A measured 2.4 g of this compound is dissolved in 150 mL of tetrahydrofuran. A measured 9.6 mmol of butyllithium as a hexane solution is added with stirring and cooling to −78° C. After 20 minutes, 2.6 g of cupric chloride is added. The mixture is allowed to warm to room temperature. After one day, dilute hydrochloric acid is added to dissolve the copper salts, and the mixture is dissolved in toluene, washed with concentrated hydrochloric acid and dilute aqueous ammonia, dried with magnesium sulfate, filtered, concentrated, and triturated with hexane, methanol, and petroleum ether.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
313
Citations
김민정, 송수희, 심주영, 박혜지, 진영읍… - 한국고분자학회학술대회 …, 2011 - dbpia.co.kr
In this study, electrically conducting poly (3, 4-ethylenedioxythiophene)(PEDOT) nanofiber nonwoven web with large surface area was fabricated by the coaxial electrospinning …
Number of citations: 2 www.dbpia.co.kr
J Filo, M Putala, K Gmucova, J Jakabovic, M Weis - Synthetic Metals, 2016 - Elsevier
Organic semiconductor 2,6-bis(5′-hexyl-2,2′-bithiophene-5-yl)naphthalene (H2T26N) is employed as an active layer in organic field-effect transistors (OFETs) or as a hole-transport …
Number of citations: 4 www.sciencedirect.com
MH Kim, MJ Cho, KH Kim, MH Hoang, TW Lee, JI Jin… - Organic …, 2009 - Elsevier
Donor-σ-acceptor molecules of HPBT-n(PDI) (n=1, 2, and 4) containing perylene diimide (PDI) and π-extended 1,2,4,5-tetrakis((E)-2-(5′-hexyl-2,2′-bithiophen-5-yl)vinyl)benzene (…
Number of citations: 20 www.sciencedirect.com
C Saravanan, W Cho, Y Kim, SH Jin… - Molecular Crystals and …, 2014 - Taylor & Francis
A series of new organic dyes, 2-(2,6-bis((E)-2-(5′-hexyl-2,2′-bithiophen-5-yl)vinyl)-pyran-4-ylidene)-2-cyanoacetic acid (OD-1) and 2,2′-(2-((E)-2-(5′-hexyl-2,2′-bithiophen-5-yl)…
Number of citations: 3 www.tandfonline.com
SY Bae, S Jo, KH Kim, TW Lee… - Molecular Crystals and …, 2011 - Taylor & Francis
New anthracene-containing conjugated molecules have been synthesized through Stille coupling reaction. 2,6-Dibromo-9,10-bis(4-hexylphenyl)ethynyl)anthracene and 2,6-dibromo-9,…
Number of citations: 4 www.tandfonline.com
S Jo, J Shin, SY Bae, KH Kim, TW Lee, S Son, K Kim… - Synthetic metals, 2011 - Elsevier
Novel 5,5′-(anthracene-9,10-diyl)bis(ethyne-2,1-diyl)bis(2-hexylthiophene)-based conjugated molecules have been synthesized via the Sonogashira coupling reaction. Newly …
Number of citations: 9 www.sciencedirect.com
EA Shumilkina, OV Borshchev… - Mendeleev …, 2007 - Elsevier
Thiophene and its derivatives are actively used as monomers for the synthesis of conjugated polymers and oligomers with semiconducting, photo-and electrooptical properties. 1 They …
Number of citations: 43 www.sciencedirect.com
R Mišicák, M Novota, M Weis, M Cigáň, P Šiffalovič… - Synthetic Metals, 2017 - Elsevier
Herein we report the synthesis and characterization of C 2 -symmetric 2,6-bis(5′-alkyl-2,2′-bithiophen-5-yl)naphthalene derivatives with alkyl side chains of various length and shape, …
Number of citations: 12 www.sciencedirect.com
M Weis, J Jakabovič, D Donoval, J Filo… - The Ninth International …, 2012 - ieeexplore.ieee.org
Organic field-effect transistors (OFETs) based on solution-processable organic semiconductors have experienced wide range of applications. Here we report fabrication, structure, and …
Number of citations: 0 ieeexplore.ieee.org
MS Kang, JW Park, P Kang, MH Yi, SK Kwon… - Current Applied …, 2010 - Elsevier
The new organic semiconductor which is composed of divinylbenzene core unit and hexylbithiophene on both sides, 1,4-bis-(1′-(2″-hexyl-5″-[2,2′]bithienyl)ethenyl)benzene, was …
Number of citations: 2 www.sciencedirect.com

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